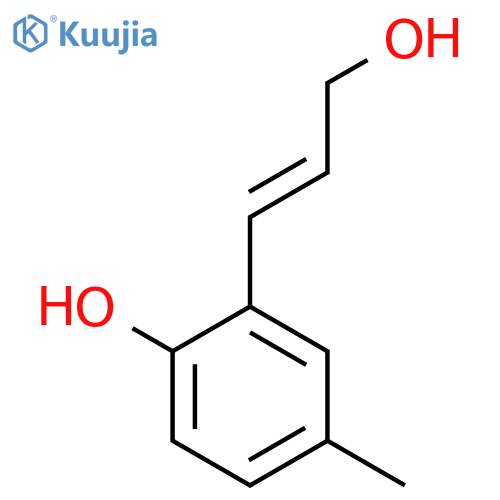

Cas no 51765-09-4 (2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol)

51765-09-4 structure

商品名:2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol 化学的及び物理的性質

名前と識別子

-

- 2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol

- 51765-09-4

- EN300-1843178

- 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol

-

- インチ: 1S/C10H12O2/c1-8-4-5-10(12)9(7-8)3-2-6-11/h2-5,7,11-12H,6H2,1H3/b3-2+

- InChIKey: QJNIBMWYWVESNS-NSCUHMNNSA-N

- ほほえんだ: OC1=CC=C(C)C=C1/C=C/CO

計算された属性

- せいみつぶんしりょう: 164.083729621g/mol

- どういたいしつりょう: 164.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1843178-0.25g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1843178-5.0g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 5g |

$2566.0 | 2023-06-01 | ||

| Enamine | EN300-1843178-5g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 5g |

$2566.0 | 2023-09-19 | ||

| Enamine | EN300-1843178-2.5g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1843178-0.5g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1843178-1.0g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 1g |

$884.0 | 2023-06-01 | ||

| Enamine | EN300-1843178-0.1g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1843178-10.0g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 10g |

$3807.0 | 2023-06-01 | ||

| Enamine | EN300-1843178-0.05g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1843178-10g |

2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol |

51765-09-4 | 10g |

$3807.0 | 2023-09-19 |

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

51765-09-4 (2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量